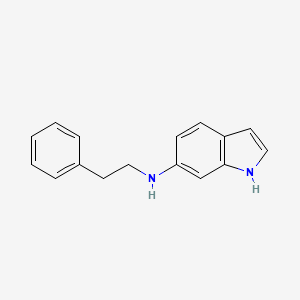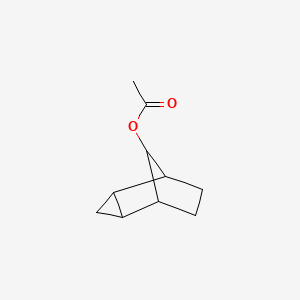
N-Phenethyl-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenethyl-1H-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound has a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol .
Méthodes De Préparation
The synthesis of N-Phenethyl-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Analyse Des Réactions Chimiques
N-Phenethyl-1H-indol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles .
For example, oxidation of this compound can lead to the formation of corresponding indole-6-carboxylic acid derivatives. Reduction reactions can convert the compound into its corresponding amine derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
N-Phenethyl-1H-indol-6-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties .
In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications. They are known to interact with various biological targets, making them candidates for drug development. In the industry, these compounds are used in the synthesis of dyes, pigments, and other materials .
Mécanisme D'action
The mechanism of action of N-Phenethyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .
The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
N-Phenethyl-1H-indol-6-amine can be compared with other indole derivatives, such as serotonin, tryptophan, and indomethacin. These compounds share the indole ring structure but differ in their functional groups and biological activities .
Serotonin: A neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
This compound is unique due to its specific phenethylamine substitution, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H16N2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-1H-indol-6-amine |
InChI |
InChI=1S/C16H16N2/c1-2-4-13(5-3-1)8-10-17-15-7-6-14-9-11-18-16(14)12-15/h1-7,9,11-12,17-18H,8,10H2 |
Clé InChI |
ZKOZYDSIRWJDIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=CC3=C(C=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)


![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)






